molecular formula C7H3Cl2NO B1360982 2,3-Dichlorophenyl isocyanate CAS No. 25550-53-2

2,3-Dichlorophenyl isocyanate

Cat. No.: B1360982
CAS No.: 25550-53-2
M. Wt: 188.01 g/mol
InChI Key: FYWJWWMKCARWQG-UHFFFAOYSA-N
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Description

Significance of Aromatic Isocyanates in Chemical Synthesis

Aromatic isocyanates are a class of organic compounds defined by the presence of an isocyanate group (–N=C=O) directly attached to an aromatic ring. gas-sensing.comgas-sensing.com This structural feature imparts a high degree of reactivity, making them crucial intermediates and building blocks in a wide array of chemical syntheses. gas-sensing.comsanyingpu.com Their primary significance lies in the production of polyurethane materials. gas-sensing.comgas-sensing.comontosight.ai Through polymerization reactions with polyols (compounds with multiple hydroxyl groups), aromatic isocyanates form the urethane (B1682113) linkages that constitute the backbone of polyurethanes. gas-sensing.comwikipedia.org

These polyurethanes are versatile polymers found in numerous applications, including:

Flexible and Rigid Foams: Used extensively in furniture, insulation, and automotive components. gas-sensing.com

Elastomers: Provide durability and resilience for products like wheels and gaskets. gas-sensing.com

Adhesives and Coatings: Form strong, resilient bonds and protective layers for industrial and construction use. gas-sensing.compflaumer.com

Beyond polymer chemistry, aromatic isocyanates serve as versatile reagents in the synthesis of fine chemicals, such as pharmaceuticals and agrochemicals. sanyingpu.comontosight.ai The isocyanate group readily reacts with various nucleophiles, including amines and alcohols, allowing for the construction of more complex molecules. ontosight.aisci-hub.se Common aromatic isocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) dominate industrial production due to their cost-effectiveness and rapid reactivity. gas-sensing.compflaumer.comdoxuchem.com

Overview of Dichlorophenyl Isocyanates in Research

Dichlorophenyl isocyanates are a specific subgroup of aromatic isocyanates, characterized by a phenyl ring substituted with two chlorine atoms and an isocyanate group. ontosight.ai The position of the chlorine atoms on the ring gives rise to several isomers, each with potentially distinct physical and chemical properties. These compounds are recognized as highly reactive intermediates, primarily used in chemical synthesis. ontosight.aiontosight.ai

In research, dichlorophenyl isocyanates are investigated for their role as precursors in the synthesis of various target molecules. They are particularly noted as intermediates in the production of agrochemicals and pharmaceuticals. ontosight.aiontosight.ai For instance, 3,4-dichlorophenyl isocyanate is a key intermediate for the herbicide diuron, while the 3,5-isomer is used in the synthesis of the fungicide iprodione. chemicalbook.comlookchem.com

The general properties of dichlorophenyl isocyanates are that of combustible, crystalline solids, although this can vary between isomers. chemicalbook.comchemicalbook.com Their high reactivity stems from the electrophilic carbon atom in the isocyanate group, which is a target for nucleophilic attack. ontosight.ai This reactivity makes them valuable in organic synthesis but also means they are sensitive to moisture, reacting with water to form corresponding amines and carbon dioxide. wikipedia.orgchemicalbook.com

Scope of Academic Inquiry for 2,3-Dichlorophenyl Isocyanate

Academic inquiry into this compound focuses on its fundamental chemical properties and its utility as a research chemical. Unlike its more commercially documented isomers (e.g., 3,4- and 3,5-dichlorophenyl isocyanate), the 2,3-isomer is primarily utilized in laboratory-scale organic synthesis. amerigoscientific.comsigmaaldrich.com Research involving this compound typically explores its specific reactivity, influenced by the ortho and meta positioning of the two chlorine atoms relative to the isocyanate group.

The scope of investigation includes its physical characterization and its reactions as a chemical intermediate. It is a moisture- and heat-sensitive compound, which is a key consideration in its handling and use in synthesis. labproinc.com Limited available data compared to other isomers suggests that its study is less about large-scale application and more focused on specific synthetic pathways where its unique steric and electronic properties are required.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 41195-90-8 labproinc.comsigmaaldrich.com
Molecular Formula C₇H₃Cl₂NO labproinc.comsigmaaldrich.com
Molecular Weight 188.01 g/mol labproinc.comsigmaaldrich.com
Physical State Liquid labproinc.com
Color Colorless labproinc.com
Density 1.424 g/mL at 25 °C sigmaaldrich.com

| Refractive Index | n20/D 1.578 sigmaaldrich.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloro-3-isocyanatobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3Cl2NO/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWJWWMKCARWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50948448
Record name 1,2-Dichloro-3-isocyanatobenzene
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Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41195-90-8, 25550-53-2
Record name 2,3-Dichlorophenyl isocyanate
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Record name Benzene, dichloroisocyanato-
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Record name 1,2-Dichloro-3-isocyanatobenzene
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Record name 1,2-Dichloro-3-isocyanatobenzene
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Record name 1,2-dichloro-3-isocyanatobenzene
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Advanced Synthetic Methodologies for 2,3 Dichlorophenyl Isocyanate

Phosgenation-Based Synthesis Routes

The most established industrial method for producing aryl isocyanates, including 2,3-dichlorophenyl isocyanate, is the reaction of the corresponding primary amine with phosgene (B1210022). ukessays.com This process, while efficient, involves the highly toxic gas phosgene, necessitating stringent safety measures. ukessays.com The synthesis begins with 2,3-dichloroaniline (B127971) as the precursor.

Historical and Established Protocols

Historically, the phosgenation of amines has been conducted in a two-step process often referred to as "cold" and "hot" phosgenation. This method is designed to control the reaction and minimize the formation of unwanted by-products such as substituted ureas and polyureas.

The general protocol involves:

Primary or "Cold" Phosgenation: 2,3-dichloroaniline, typically dissolved in an inert organic solvent like o-dichlorobenzene or xylene, is reacted with phosgene at a low temperature, generally maintained below 60°C. google.com This initial step leads to the formation of an intermediate carbamoyl (B1232498) chloride and dichloroaniline hydrochloride.

Secondary or "Hot" Phosgenation: The reaction mixture is then heated to a higher temperature, often in the range of 100°C to 200°C. In this step, the intermediate compounds decompose and react further with excess phosgene to yield the final this compound and hydrogen chloride (HCl). The product is then isolated by distillation.

This two-stage temperature approach is crucial for achieving high yields and purity by controlling the complex reaction pathway and preventing side reactions.

Optimization of Phosgenation Conditions for this compound

Research into the synthesis of dichlorophenyl isocyanates has led to several optimizations aimed at improving yield, purity, and process stability. While much of the specific patent literature focuses on the 3,4-isomer due to its widespread use, the principles are directly applicable to the synthesis of this compound.

Key optimization strategies include:

Temperature Control: A refined two-step temperature process can significantly reduce side reactions. For instance, a patented method for 3,4-dichloroaniline (B118046) involves an initial low-temperature phosgenation (e.g., -5°C to 0°C) followed by a gradual increase to a high temperature (e.g., 135°C to 150°C). This precise control improves reaction efficiency and leads to higher purity and yields, often exceeding 97%. google.com

Additive-Based Stabilization: The formation of high-boiling point side products, collectively known as "tar," can be a significant issue during the distillation and purification stages. These tars can be unstable at high temperatures, leading to the formation of solids that complicate the process. The addition of small quantities of stabilizers, such as morpholine (B109124) or its derivative morpholine carbamyl chloride, has been shown to improve tar stability and inhibit the formation of these undesirable solids. google.com This allows for better recovery of the isocyanate from the reaction mixture. Using strong phosgenation conditions (e.g., high temperature and large excess of phosgene) in conjunction with such additives can increase net yields from less than 50% to over 80%. google.com

Table 1: Comparison of Phosgenation Conditions for Dichlorophenyl Isocyanates

Parameter Standard Protocol Optimized Protocol (Example) google.com Additive-Enhanced Protocol (Example) google.com
Starting Material Dichloroaniline 3,4-Dichloroaniline 3,4-Dichloroaniline
Initial Temp. < 60°C -5°C to 0°C ~160°C (strong conditions)
Final Temp. 100°C - 200°C 135°C - 150°C ~160°C
Additive None None Morpholine (0.2-5% by weight)
Key Advantage Established Method High Purity & Yield (>97%) Improved Tar Stability, Higher Yield (>80%)

Phosgene-Free and Green Chemistry Approaches to Isocyanate Synthesis

Growing concerns over the toxicity of phosgene have driven the development of alternative, "greener" synthetic routes to isocyanates. These methods avoid the direct use of phosgene and often employ catalytic processes.

Reductive Carbonylation of Nitroaromatic Precursors

Reductive carbonylation is a prominent phosgene-free route that synthesizes isocyanates or their carbamate (B1207046) precursors directly from nitroaromatics. ukessays.comosti.gov For the synthesis of this compound, the starting material would be 2,3-dichloronitrobenzene (B165493). The process involves the reaction of the nitro compound with carbon monoxide (CO) in the presence of a catalyst.

The reaction typically proceeds in an alcohol solvent (like methanol) to first yield a carbamate, which can then be thermally decomposed to the isocyanate. Palladium-based catalysts are highly effective for this transformation. ukessays.com Catalyst systems often involve palladium complexes with ligands such as 1,10-phenanthroline. osti.govnih.gov Research has shown that catalyst performance, including activity and selectivity, can be significantly enhanced by the addition of co-catalysts or promoters, such as benzoic acid. osti.gov

Table 2: Catalytic Systems for Reductive Carbonylation of Nitroarenes

Catalyst System Substrate Product Turnover Frequency (TOF) Selectivity Reference
Pd(4,7-Me₂-1,10-phen)₂(OTf)₂ Nitrobenzene Carbamate 311 mol/mol/h 84% osti.gov
Pd(1,10-phen)₂(OTf)₂ + Benzoic Acid Nitrobenzene Carbamate >365 mol/mol/h 94% osti.gov
Pd@phen-POP (heterogeneous) Nitrobenzene Carbamate 45 h⁻¹ 92% nih.gov

Decarboxylative Isocyanation Pathways

Another phosgene-free approach involves the conversion of carboxylic acids into isocyanates. This is typically achieved through rearrangement reactions where a derivative of the carboxylic acid is converted to an isocyanate with the loss of a small molecule. The starting material for this pathway would be 2,3-dichlorobenzoic acid.

The most well-known of these reactions is the Curtius Rearrangement . wikipedia.orgnih.govorganic-chemistry.org This reaction involves the thermal decomposition of an acyl azide (B81097), which is derived from the corresponding carboxylic acid. wikipedia.orgnih.gov The mechanism is believed to be a concerted process where the R-group migrates as nitrogen gas is eliminated, forming the isocyanate with full retention of the migrating group's stereochemistry. wikipedia.orgmasterorganicchemistry.com

The synthetic sequence is as follows:

Activation of Carboxylic Acid: 2,3-dichlorobenzoic acid is converted into a more reactive derivative, such as an acid chloride or an activated ester.

Formation of Acyl Azide: The activated acid derivative is reacted with an azide salt (e.g., sodium azide) to form 2,3-dichlorobenzoyl azide.

Thermal Rearrangement: The acyl azide is heated in an inert solvent, causing it to rearrange into this compound with the expulsion of nitrogen gas.

This method is highly versatile and tolerates a wide variety of functional groups, making it a valuable tool in organic synthesis. nih.gov

Synthesis from Isonitriles via Oxidation Methods

Isonitriles (or isocyanides) can serve as direct precursors to isocyanates through oxidation. This route offers a phosgene-free pathway provided the starting isonitrile, in this case, 2,3-dichlorophenyl isonitrile, is accessible.

Various oxidizing agents have been reported for this transformation. A particularly efficient and modern method involves the use of dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride (B1165640) (TFAA). This reaction is notable for its speed and mild conditions, proceeding rapidly at low temperatures and producing dimethyl sulfide (B99878) as the only significant byproduct. The isocyanate can often be isolated in high purity simply by evaporating the solvent.

The key features of this method are:

Speed: The reaction is often complete within minutes.

Mild Conditions: It proceeds at low temperatures (e.g., -60°C to 0°C).

High Purity: The formation of byproducts is minimal.

This methodology represents a significant advancement over older oxidation methods that required harsher conditions or toxic reagents like mercuric oxide.

Utilization of Isocyanate Surrogates (e.g., Dioxazolones)

In the pursuit of safer and more environmentally benign synthetic routes, isocyanate surrogates have emerged as valuable alternatives to hazardous reagents like phosgene. Among these, 1,4,2-dioxazol-5-ones are particularly noteworthy as stable, manageable precursors that can generate isocyanates in situ. tandfonline.com This method avoids the direct handling of toxic isocyanates and can be performed under relatively mild conditions.

The core principle involves the thermal or base-induced decomposition of a 3-substituted dioxazolone. Upon gentle heating, often in the presence of a non-toxic base such as sodium acetate, the dioxazolone ring fragments, releasing carbon dioxide and forming the desired isocyanate intermediate. tandfonline.com This in situ-generated isocyanate is highly reactive and can be immediately trapped by a variety of nucleophiles to form ureas, carbamates, or other derivatives. tandfonline.commdpi.com

For the synthesis of this compound, this strategy would begin with the corresponding 3-(2,3-dichlorophenyl)-1,4,2-dioxazol-5-one. The synthesis of the dioxazolone itself can be achieved from the corresponding hydroxamic acid using a phosgene equivalent like carbonyldiimidazole (CDI), which presents a safer pathway. researchgate.net The subsequent thermolysis would yield this compound, which could be used directly in the next synthetic step. Visible-light-induced methods have also been developed for the decarboxylation of dioxazolones at room temperature, offering an even milder approach. mdpi.com

The primary advantages of using dioxazolones include their stability for storage, the formation of only CO2 as a byproduct, and their compatibility with a range of solvents and reaction conditions. tandfonline.com

Table 1: General Conditions for Isocyanate Generation from Dioxazolones

MethodReagents/ConditionsKey FeaturesReference
Thermal DecompositionHeating (e.g., 60-150°C) in a suitable solvent (e.g., MeOH, DMSO)Simple, often used in one-pot syntheses. tandfonline.com
Base-Mediated DecompositionMild heating with a non-toxic base (e.g., Sodium Acetate)Lower reaction temperatures and practical for various substrates. tandfonline.com
Visible-Light-Induced DecarboxylationIrradiation with blue LED (430 nm) at room temperatureCatalyst- and additive-free; occurs under very mild conditions. mdpi.com

Catalytic Strategies in this compound Synthesis

Catalytic methods offer efficient and selective pathways to isocyanates, often with high atom economy and the potential to reduce waste compared to stoichiometric reactions.

A prominent transition metal-catalyzed route to aryl isocyanates is the reductive carbonylation of nitroaromatics. researchgate.net This process converts a nitro group directly to an isocyanate group using carbon monoxide (CO) as the carbonyl source, representing a phosgene-free alternative. For the synthesis of this compound, the starting material would be 2,3-dichloronitrobenzene.

Group VIII transition metals, particularly palladium and rhodium complexes, are the most effective catalysts for this transformation. researchgate.net The reaction typically requires high temperatures and pressures, but the development of advanced catalytic systems aims to lower these requirements. The mechanism involves the reduction of the nitro group and subsequent carbonylation. Molybdenum hexacarbonyl, Mo(CO)6, can be used as a solid, bench-stable source of carbon monoxide, which enhances the safety and practicality of the procedure. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Carbonylation of Nitroarenes

Catalyst SystemCO SourceGeneral ConditionsKey FeaturesReference
Palladium Complexes (e.g., PdI2, Pd/C)CO gasHigh temperature and pressureWell-established method for aryl isocyanates. researchgate.net
Rhodium ComplexesCO gasOften used for high efficiency and selectivity.Phosgene-free industrial potential. researchgate.net
Palladium/Phosphine LigandMo(CO)6Milder conditions with a solid CO source.Allows for multi-component reactions in one pot. researchgate.net

Transition metals can also catalyze nitrene transfer reactions to carbon monoxide, providing another pathway to isocyanates. rsc.org These advanced methods highlight the versatility of transition metal catalysis in modern organic synthesis.

Organocatalysis represents a rapidly growing field in chemical synthesis, often providing metal-free alternatives that can be more sustainable and less toxic. While organocatalysis is widely used in reactions involving isocyanates, such as the synthesis of polyurethanes, its application for the direct synthesis of isocyanates is an emerging area. acs.org

Currently, there is limited literature specifically describing the direct, catalytic synthesis of aryl isocyanates from precursors like anilines or nitro compounds using small organic molecules as the primary catalyst. However, organocatalytic principles are applied in related transformations. For instance, N-methylimidazole (NMI) has been shown to catalyze the Lossen rearrangement for the synthesis of carbamates (isocyanate derivatives) under mild conditions. organic-chemistry.org Similarly, 4-dimethylaminopyridine (B28879) (DMAP) catalyzes a one-pot Curtius rearrangement of carboxylic acids to form isocyanates. organic-chemistry.org

These examples demonstrate the potential for organocatalysts to promote the formation of isocyanate intermediates. Future research may lead to the development of direct organocatalytic methods for the synthesis of this compound, potentially from 2,3-dichloroaniline or 2,3-dichlorobenzoic acid, under mild and metal-free conditions.

Synthesis through Rearrangement Reactions (e.g., Curtius, Hofmann, Lossen for related systems)

Classic name reactions involving rearrangement to a nitrogen atom provide fundamental and reliable methods for synthesizing isocyanates. These reactions are particularly valuable as they offer pathways from different functional group precursors.

The Curtius rearrangement is the thermal decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas. wikipedia.org For the target molecule, this would involve the preparation of 2,3-dichlorobenzoyl azide from 2,3-dichlorobenzoic acid or its corresponding acyl chloride. thermofisher.com The subsequent rearrangement, which can be promoted by heat or acid catalysis, proceeds via a concerted mechanism to yield this compound with high purity. wikipedia.orgthermofisher.com This method is known for its tolerance of a wide variety of functional groups. wikipedia.org

The Hofmann rearrangement transforms a primary amide into an isocyanate intermediate, which has one fewer carbon atom than the starting material. wikipedia.org The reaction typically uses bromine and a strong base, such as sodium hydroxide, to convert the amide (in this case, 2,3-dichlorobenzamide) into an N-bromoamide intermediate. wikipedia.org Subsequent base-induced rearrangement yields the isocyanate. wikipedia.org While the isocyanate is often hydrolyzed in situ to the corresponding amine, it can be trapped by other nucleophiles or isolated under anhydrous conditions. thermofisher.com Modern variations use reagents like N-bromosuccinimide (NBS) or hypervalent iodine compounds to effect the transformation under milder conditions. wikipedia.orgthermofisher.com

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivatives (e.g., O-acyl hydroxamates) into an isocyanate. wikipedia.org The starting material for synthesizing this compound would be an activated form of 2,3-dichlorobenzohydroxamic acid. The rearrangement is typically induced by heat or base and proceeds through a concerted mechanism. wikipedia.orgslideshare.net A key advantage of the Lossen rearrangement is that it can often be performed under very mild conditions, avoiding the need for strong bases or high heat. slideshare.net Recent developments have even shown that the reaction can proceed directly from free hydroxamic acids under catalyst- and additive-free conditions. rsc.org

Table 3: Comparison of Rearrangement Reactions for Aryl Isocyanate Synthesis

ReactionStarting MaterialKey ReagentsIntermediateByproductsReference
Curtius RearrangementCarboxylic Acid / Acyl HalideAzide source (e.g., NaN3, DPPA)Acyl AzideN2 wikipedia.orgnih.gov
Hofmann RearrangementPrimary AmideBr2 + NaOH (classic); NBS; PIDAN-BromoamideNaBr, H2O wikipedia.orgthermofisher.com
Lossen RearrangementHydroxamic Acid DerivativeBase or HeatO-Acyl HydroxamateCarboxylate Salt wikipedia.orgslideshare.net

Synthesis of Precursors to this compound (e.g., 2,3-Dichloroaniline)

The most crucial precursor for the industrial production of this compound is 2,3-dichloroaniline. This aniline (B41778) is typically synthesized via the reduction of 2,3-dichloronitrobenzene.

The most common and efficient method for this transformation is catalytic hydrogenation. murdoch.edu.au This process involves reacting 2,3-dichloronitrobenzene with hydrogen gas (H2) under pressure in the presence of a metal catalyst. Palladium (Pd), platinum (Pt), and nickel (Ni) catalysts, often supported on carbon (Pd/C) or alumina, are widely used. globethesis.commdpi.com The reaction conditions, such as temperature, pressure, and choice of solvent (commonly ethanol (B145695) or methanol), are optimized to achieve high conversion of the nitro compound while minimizing side reactions, particularly dehalogenation (the removal of chlorine atoms). mdpi.com

Recent research has focused on developing more selective and stable catalysts. For example, morpholine-modified Pd catalysts have shown excellent selectivity (up to 99.5%) for the desired chloroaniline product by acting as a dechlorination inhibitor. mdpi.com Other studies have explored the use of transition-metal nitrides, such as γ-Mo2N, as effective catalysts for the hydrogenation of halogenated nitrobenzenes. nih.gov

Table 4: Synthesis of 2,3-Dichloroaniline via Catalytic Hydrogenation

Starting MaterialCatalystReducing AgentSolventGeneral ConditionsReference
2,3-DichloronitrobenzenePd/C, Pt/C, or other supported noble metalsH2 gasEthanol, MethanolElevated temperature and pressure (e.g., 80°C, 2 MPa) globethesis.commdpi.com
2,3-Dichloronitrobenzeneγ-Mo2NH2 gas(Not specified)DFT calculations suggest high selectivity at low temperatures. nih.gov
p-Chloronitrobenzene (analogous)Morpholine-modified Pd/γ-Al2O3H2 gasEthanol80°C, 2 MPa, 4h mdpi.com

Elucidation of Reaction Mechanisms Involving 2,3 Dichlorophenyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

Nucleophilic addition is the most characteristic reaction of isocyanates. The mechanism involves the attack of a nucleophile on the central carbon atom of the isocyanate group, followed by proton transfer to the nitrogen atom.

The reaction between 2,3-Dichlorophenyl isocyanate and an alcohol proceeds via a nucleophilic addition mechanism to yield a carbamate (B1207046), also known as a urethane (B1682113). wikipedia.orgrsc.org The lone pair of electrons on the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. chemistrystudent.comresearchgate.net This initial attack forms a zwitterionic intermediate. Subsequently, a proton is transferred from the alcohol's hydroxyl group to the nitrogen atom of the isocyanate, resulting in the formation of the stable carbamate product. The reaction is generally exothermic and can be catalyzed by bases (like tertiary amines) or organometallic compounds. google.com

The general mechanism is as follows:

Nucleophilic Attack: The alcohol's oxygen atom attacks the carbonyl carbon of the isocyanate.

Proton Transfer: A proton is transferred from the alcohol to the isocyanate's nitrogen atom, neutralizing the charges and forming the carbamate.

Table 1: Examples of Carbamate Synthesis from this compound This table is illustrative, based on the general reactivity of isocyanates.

Alcohol (R-OH)Resulting Carbamate Product NameChemical Formula of Product
MethanolMethyl (2,3-dichlorophenyl)carbamateC₈H₇Cl₂NO₂
Ethanol (B145695)Ethyl (2,3-dichlorophenyl)carbamateC₉H₉Cl₂NO₂
Propan-2-olIsopropyl (2,3-dichlorophenyl)carbamateC₁₀H₁₁Cl₂NO₂

The reaction of this compound with primary or secondary amines is a rapid and highly efficient process that produces substituted ureas. asianpubs.orgwikipedia.org Amines are generally more reactive nucleophiles than alcohols, and these reactions often proceed quickly at room temperature without the need for a catalyst. researchgate.net The mechanism is analogous to the reaction with alcohols: the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate. A subsequent rapid proton transfer from the amine nitrogen to the isocyanate nitrogen yields the corresponding N,N'-substituted urea (B33335). rsc.orgorganic-chemistry.org

The general mechanism is as follows:

Nucleophilic Attack: The nitrogen atom of the amine attacks the carbonyl carbon of the isocyanate.

Proton Transfer: A proton is transferred from the attacking amine to the isocyanate's nitrogen atom, forming the stable urea linkage.

Table 2: Examples of Substituted Urea Synthesis from this compound This table is illustrative, based on the general reactivity of isocyanates.

Amine (R-NH₂)Resulting Substituted Urea Product NameChemical Formula of Product
Aniline (B41778)1-(2,3-dichlorophenyl)-3-phenylureaC₁₃H₁₀Cl₂N₂O
Methylamine1-(2,3-dichlorophenyl)-3-methylureaC₈H₈Cl₂N₂O
Diethylamine1-(2,3-dichlorophenyl)-3,3-diethylureaC₁₁H₁₄Cl₂N₂O

Isocyanates react with water in a process known as hydrolysis. noaa.govnih.gov The reaction of this compound with water initially forms an unstable N-(2,3-dichlorophenyl)carbamic acid intermediate. researchgate.net This carbamic acid is prone to rapid decarboxylation, decomposing to yield 2,3-dichloroaniline (B127971) and carbon dioxide gas. nih.govnih.gov

The hydrolysis mechanism proceeds in two key stages:

Formation of Carbamic Acid: Water acts as a nucleophile, attacking the isocyanate group to form the corresponding carbamic acid.

Decarboxylation: The carbamic acid intermediate spontaneously loses carbon dioxide to form the primary amine, 2,3-dichloroaniline.

A significant secondary reaction often occurs, as the 2,3-dichloroaniline formed is itself a nucleophile. It can react with another molecule of this compound to produce a stable, symmetrical urea: 1,3-bis(2,3-dichlorophenyl)urea. nih.govresearchgate.net

Cycloaddition Reactions (e.g., [3+2] Annulations with Isocyanides)

Beyond simple additions, the isocyanate group can participate in cycloaddition reactions. A [3+2] annulation, or cycloaddition, is a chemical reaction that forms a five-membered ring from a three-atom component and a two-atom component. While isocyanates are typically considered two-atom components in cycloadditions (using the C=N bond), certain reaction pathways allow them to participate in more complex annulations.

In the context of a [3+2] annulation with an isocyanide, the reaction mechanism can be complex and is often mediated by a catalyst. nih.govacs.org A plausible pathway involves the isocyanate reacting with a metal catalyst or another reactant to form a three-atom dipole intermediate. This intermediate then undergoes a cycloaddition with the isocyanide. For instance, a silver-assisted [3+2] annulation has been described between nitrones and isocyanides, proceeding through a nucleophilic addition followed by cyclization. nih.govacs.org A similar conceptual pathway could be proposed for isocyanates, where an intermediate is generated that then reacts with the isocyanide. The reaction of this compound with an isocyanide could potentially form a five-membered heterocyclic ring system, such as a derivative of an imino-oxadiazole, depending on the specific conditions and intermediates involved.

Polymerization Mechanisms Initiated by this compound

While this compound is a monofunctional molecule and thus cannot form a polymer on its own, it is a crucial reactant in understanding and controlling polymerization processes, particularly in the formation of polyureas.

Interfacial polymerization is a technique where polymerization occurs at the interface between two immiscible liquids. nih.gov For the synthesis of polyurea, this typically involves an aqueous solution containing a diamine and an organic solution containing a diisocyanate. researchgate.netnih.gov

The mechanism proceeds as follows:

System Setup: A solution of a diamine (e.g., hexamethylenediamine) is prepared in an aqueous phase. A second solution of a diisocyanate (e.g., a dichlorophenylene diisocyanate) is prepared in an immiscible organic solvent.

Polymerization at the Interface: The two solutions are carefully brought into contact. At the liquid-liquid interface, the amine and isocyanate groups react via nucleophilic addition to form urea linkages.

Polymer Film Formation: As the reaction consumes the monomers at the interface, a thin film of polyurea polymer forms. This film can be continuously withdrawn, allowing fresh monomer from each phase to diffuse to the interface and continue the reaction.

In this process, a monofunctional isocyanate like this compound would act as a chain-terminating agent. If added to the organic phase, it would react with the growing polymer's amine end-groups, capping them and thereby controlling the final molecular weight of the polyurea.

Formation of Polyurethanes

The formation of polyurethanes is a primary application of isocyanates, proceeding through the nucleophilic addition of a polyol (a compound with multiple hydroxyl groups) to the isocyanate. The general reaction involves the attack of the oxygen atom of the hydroxyl group on the electron-deficient carbon atom of the isocyanate group. This is followed by the transfer of the hydroxyl proton to the nitrogen atom of the isocyanate, resulting in the formation of a urethane linkage.

n OCN-R-NCO + n HO-R'-OH → [-CO-NH-R-NH-CO-O-R'-O-]n

Where R is the 2,3-dichlorophenyl group and R' represents the backbone of the polyol.

The reaction mechanism for the formation of a urethane bond between this compound and a simple alcohol can be detailed in the following steps:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbon atom of the isocyanate group. This forms a transient intermediate.

Proton Transfer: A proton is transferred from the alcohol's hydroxyl group to the nitrogen atom of the isocyanate. This step can be facilitated by a catalyst or by other alcohol molecules acting as a proton shuttle.

Urethane Formation: The final product is a urethane, characterized by the -NHCOO- functional group.

The presence of a catalyst, typically a tertiary amine or an organometallic compound, can significantly accelerate the rate of polyurethane formation by activating either the isocyanate or the alcohol, or both.

Investigations into the Reactivity of the Dichlorophenyl Moiety

The dichlorophenyl moiety of this compound plays a crucial role in modulating the reactivity of the isocyanate group. This influence is a combination of inductive (electronic) and steric effects.

Electronic Effects: The two chlorine atoms are strongly electron-withdrawing groups. Through the inductive effect, they pull electron density away from the aromatic ring. This, in turn, makes the carbon atom of the isocyanate group more electrophilic and thus more susceptible to nucleophilic attack. Generally, electron-withdrawing substituents on the aromatic ring increase the reactivity of the isocyanate group. aidic.it

Steric Effects: The chlorine atom at the 2-position (ortho to the isocyanate group) introduces significant steric hindrance. This bulkiness can impede the approach of the nucleophilic hydroxyl group of the polyol to the isocyanate's carbon atom. Aromatic isocyanates with substituents in the ortho position are generally less reactive than their para-substituted counterparts due to this steric hindrance. aidic.it

Computational and Experimental Insights into Reaction Pathways

While specific computational and experimental studies exclusively focused on this compound are limited in publicly available literature, general principles from studies on other aromatic isocyanates can provide valuable insights.

Computational Studies: Quantum chemical calculations are a powerful tool for elucidating reaction mechanisms, determining transition state geometries, and calculating reaction energy barriers. chemrxiv.orgmdpi.com For the reaction of an isocyanate with an alcohol, computational models can map out the potential energy surface of the reaction, identifying the most favorable pathway. These studies can quantify the electronic and steric effects of the chlorine substituents on the activation energy of the urethane formation reaction. It is expected that computational models for this compound would show a higher charge density on the isocyanate carbon due to the electron-withdrawing chlorine atoms, while also revealing a sterically crowded environment around the reactive center.

Experimental Insights: Kinetic studies are essential for experimentally determining the reactivity of isocyanates. By monitoring the disappearance of reactants or the appearance of products over time, reaction rates and activation parameters can be determined. For this compound, such studies would likely involve reacting it with various polyols under different conditions (e.g., with and without catalysts, at different temperatures) and using techniques like Fourier-transform infrared spectroscopy (FTIR) to track the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane peak.

Comparative kinetic studies with other dichlorophenyl isocyanate isomers (e.g., 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-isomers) would be particularly insightful. Such studies would allow for the deconvolution of the electronic and steric effects of the chlorine atoms' positions on the phenyl ring. It is hypothesized that the reactivity would be significantly influenced by the degree of ortho-substitution, with isomers having two ortho-substituents (like 2,6-dichlorophenyl isocyanate) being the least reactive due to severe steric hindrance.

Below is a table summarizing the expected relative reactivity of different dichlorophenyl isocyanate isomers based on general chemical principles.

IsomerExpected Relative ReactivityPrimary Influencing Factors
This compound ModerateCompeting electronic activation and steric hindrance from the ortho-chloro group.
2,4-Dichlorophenyl isocyanate HighStrong electronic activation from both chlorine atoms with less steric hindrance compared to the 2,3-isomer.
2,5-Dichlorophenyl isocyanate Moderate to HighElectronic activation with some steric hindrance from the ortho-chloro group.
2,6-Dichlorophenyl isocyanate LowSevere steric hindrance from two ortho-chloro groups, outweighing electronic activation.
3,4-Dichlorophenyl isocyanate HighStrong electronic activation with minimal steric hindrance.
3,5-Dichlorophenyl isocyanate HighStrong electronic activation with minimal steric hindrance.

Applications of 2,3 Dichlorophenyl Isocyanate in Advanced Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The structural framework of 2,3-dichlorophenyl isocyanate is incorporated into various molecules designed for therapeutic applications. It serves as a foundational component for building more complex structures with specific biological activities.

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the basis of a majority of pharmaceutical drugs. niscpr.res.in The reactivity of this compound allows for its integration into these ring systems.

One notable example is its use in the synthesis of substituted thiazolidinones. Specifically, the compound 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione has been synthesized. mdpi.com Thiazolidinone derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of pharmacological activities.

Furthermore, while not a direct reaction of the isocyanate, a crucial heterocyclic intermediate for the atypical antipsychotic drug Aripiprazole is 1-(2,3-dichlorophenyl)piperazine. google.com The synthesis of this key intermediate begins with 2,3-dichloroaniline (B127971), the parent amine from which this compound is derived. google.comresearchgate.net This underscores the importance of the 2,3-dichlorophenyl scaffold in the synthesis of significant pharmaceutical agents.

Table 1: Examples of Bioactive Heterocyclic Scaffolds Related to this compound

Heterocyclic Compound/Intermediate Therapeutic Area/Significance Reference
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione Thiazolidinone scaffold known for diverse pharmacological properties. mdpi.com

Urea (B33335) and its derivatives are privileged structures in drug discovery, known for their ability to form stable hydrogen bonds with biological targets, which can enhance ligand-receptor interactions. nih.govnih.gov this compound is a direct precursor to N-(2,3-dichlorophenyl) ureas.

In a targeted research effort, novel urea and thiourea (B124793) derivatives were synthesized using a 2,3-dichlorophenyl piperazine (B1678402) conjugate, which itself is derived from 2,3-dichloroaniline. niscpr.res.in These compounds were designed and evaluated for their anti-inflammatory properties. The study revealed that specific derivatives containing the 2,3-dichlorophenyl moiety exhibited significant anti-inflammatory activity, with some compounds showing greater potency than the standard drug, indomethacin. niscpr.res.in The results highlighted that halogen substituents on the phenyl ring were crucial for the observed biological activity. niscpr.res.in

Table 2: In Vitro Anti-inflammatory Activity of Urea/Thiourea Derivatives Containing the 2,3-Dichlorophenyl Moiety

Compound ID Description IC50 (µM) Reference
1g Glycine conjugate with 4-fluorophenyl urea 30 ± 0.51 niscpr.res.in
2k Proline conjugate with 4-fluorophenyl thiourea 35 ± 0.15 niscpr.res.in
1f Glycine conjugate with 4-chlorophenyl urea 42 ± 0.32 niscpr.res.in
2j Proline conjugate with 4-chlorophenyl thiourea 57 ± 0.37 niscpr.res.in
Indomethacin Standard Drug 58 ± 0.58 (µg/mL) niscpr.res.in

| Ibuprofen | Standard Drug | 67 ± 0.62 (µg/mL) | niscpr.res.in |

Utilization in the Synthesis of Agrochemicals

Dichlorophenyl isocyanates are important intermediates in the agrochemical industry, used in the production of pesticides that are vital for crop protection. echemi.comgugupharm.com

While dichlorophenyl isocyanates are widely used, specific isomers are often employed for the synthesis of major commercial agrochemicals. For instance, 3,4-Dichlorophenyl isocyanate is a key precursor for widely used phenylurea herbicides such as Diuron and Propanil. google.comupchemusa.com Similarly, 3,5-Dichlorophenyl isocyanate is a crucial intermediate for the synthesis of the dicarboximide fungicide Iprodione. nbinno.comnbinno.com

The direct role of the 2,3-dichloro isomer in the production of major, high-volume herbicides and fungicides is less documented in publicly available research compared to its 3,4- and 3,5-isomers. However, its structural similarity and conserved isocyanate reactivity suggest its potential use in developing new agrochemicals with potentially different activity spectrums or properties.

Table 3: Common Agrochemicals and Their Dichlorophenyl Isocyanate Precursors

Agrochemical Type Dichlorophenyl Isocyanate Isomer Used Reference
Diuron Herbicide 3,4-Dichlorophenyl isocyanate google.com
Propanil Herbicide 3,4-Dichlorophenyl isocyanate upchemusa.com

Agrochemical intermediates are the foundational chemical building blocks used to manufacture the final active pesticide products. gugupharm.com The quality and structure of these intermediates are critical to the efficacy and safety of the final formulation. This compound serves as such an intermediate. echemi.com Its isocyanate group can react with various nucleophiles, such as amines and alcohols, to form urea or carbamate (B1207046) linkages, respectively. These linkages are common structural motifs in a wide array of bioactive molecules used in agriculture. The presence of the dichloro-substituted phenyl ring can confer specific properties, such as lipophilicity and metabolic stability, which are desirable in agrochemical design.

Functionalization of Biomolecules for Research Purposes

The high reactivity of the isocyanate group makes it a suitable tool for the chemical modification of biomolecules, such as proteins and polysaccharides. nih.govnih.gov This process, known as functionalization or bioconjugation, attaches the chemical moiety to the biomolecule, thereby altering its properties for specific research or diagnostic applications. The isocyanate group reacts readily with nucleophilic side chains of amino acids, primarily the amine groups (-NH2) of lysine (B10760008) residues and the N-terminus, to form stable urea linkages. nih.gov

A prominent application for a related isomer, 3,5-dichlorophenyl isocyanate, is in the field of analytical chemistry, specifically for the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). In this application, the isocyanate is reacted with the hydroxyl groups of polysaccharides like cellulose (B213188) and amylose. The resulting phenylcarbamate derivatives coated onto a silica (B1680970) support create a chiral environment that can effectively separate enantiomers. This functionalization is crucial for drug purity analysis and stereoselective synthesis research. Given the identical reactive group, this compound possesses the same potential for the functionalization of polysaccharides and other biomolecules to create novel materials for chromatography, diagnostics, or other research applications.

Contributions to Material Science and Polymer Chemistry

In the realm of material science, isocyanates are fundamental building blocks for the synthesis of polyurethanes, a versatile class of polymers with a wide range of applications researchgate.netmdpi.comyoutube.com. The properties of polyurethanes are highly tunable and depend on the specific diisocyanates and polyols used in their synthesis mdpi.commdpi.com.

This compound, being a monofunctional isocyanate, is not a cross-linking agent in the traditional sense of forming a three-dimensional network. Cross-linking is typically achieved using di- or poly-functional isocyanates utwente.nlresearchgate.netresearchgate.net. However, it can be used to introduce pendant isocyanate-reactive groups into a polymer chain, which can then participate in subsequent cross-linking reactions. More commonly, diisocyanates with a similar dichlorophenyl structure would be employed as direct cross-linking agents.

The structure of the isocyanate plays a crucial role in determining the properties of the resulting polyurethane network mdpi.com. Aromatic isocyanates, such as those derived from a dichlorophenyl structure, generally impart rigidity, thermal stability, and high mechanical strength to the polymer due to the stiffness of the aromatic rings mdpi.commdpi.comamericanchemistry.com. The presence of chlorine atoms would further enhance properties such as flame retardancy and chemical resistance google.com.

The table below provides a comparative overview of the expected properties of a polyurethane cross-linked with a hypothetical 2,3-dichlorophenyl diisocyanate versus other common diisocyanates, based on general principles of polymer chemistry.

Diisocyanate TypeExpected RigidityExpected Thermal StabilityExpected UV ResistanceKey Structural Feature
Aromatic (e.g., Dichlorophenyl-based) HighHighLowRigid phenyl rings
Aliphatic (e.g., HDI) Low to ModerateModerateHighFlexible alkyl chains
Cycloaliphatic (e.g., HMDI) Moderate to HighModerate to HighHighRigid cycloalkane rings

This table is based on established principles of polyurethane chemistry. Specific performance would depend on the complete formulation.

This compound can be used to synthesize functional polymers through several routes. It can be reacted with polymers containing nucleophilic groups (e.g., hydroxyl or amine groups) to introduce the 2,3-dichlorophenyl moiety as a side group. This can be used to modify the surface properties of materials, imparting hydrophobicity, altering adhesive properties, or enhancing biocompatibility.

Alternatively, this compound can be used as a monomer in the synthesis of novel polyurethanes, provided it is reacted with a suitable diol or polyol in a step-growth polymerization. While as a monoisocyanate it would act as a chain terminator, a corresponding diisocyanate would be required for polymer formation. The resulting polymer would have the 2,3-dichlorophenyl group as part of its backbone, influencing its macroscopic properties. The chlorine atoms can also serve as sites for further chemical modification, allowing for the creation of highly functionalized polymers with tailored characteristics for specialized applications, such as advanced coatings, adhesives, and biomedical devices americanchemistry.comgoogle.com.

Spectroscopic and Advanced Analytical Characterization Research of 2,3 Dichlorophenyl Isocyanate

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of 2,3-Dichlorophenyl isocyanate. The vibrational modes of the molecule are sensitive to the arrangement of atoms and the nature of the chemical bonds.

The FT-IR spectrum of this compound is characterized by a number of distinct absorption bands that correspond to specific vibrational modes of the molecule. The most prominent of these is the strong, sharp band associated with the asymmetric stretching of the isocyanate (-N=C=O) group, which typically appears in the 2250-2280 cm⁻¹ region. This band is a hallmark of isocyanates and serves as a primary diagnostic tool for their identification.

The aromatic ring of the 2,3-dichlorophenyl group gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are observed in the region of 3000-3100 cm⁻¹. Aromatic C=C stretching vibrations typically produce a series of bands in the 1400-1600 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring influences the exact positions and intensities of these bands. In-plane and out-of-plane C-H bending vibrations also provide structural information and are expected in the 1000-1300 cm⁻¹ and 650-1000 cm⁻¹ regions, respectively. The C-Cl stretching vibrations of the dichlorophenyl group are typically found in the fingerprint region of the spectrum, generally below 800 cm⁻¹.

Vibrational Mode Typical Wavenumber (cm⁻¹)
Asymmetric N=C=O Stretch2250 - 2280
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1400 - 1600
In-plane Aromatic C-H Bend1000 - 1300
Out-of-plane Aromatic C-H Bend650 - 1000
C-Cl Stretch< 800

This table presents typical wavenumber ranges for the specified vibrational modes.

Complementing the FT-IR data, the FT-Raman spectrum of this compound provides additional insights into the vibrational modes of the molecule. The selection rules for Raman spectroscopy differ from those of IR spectroscopy, often resulting in the observation of different vibrational modes or variations in their intensities.

The symmetric stretching of the isocyanate group, which is often weak or absent in the IR spectrum, can sometimes be observed in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum and provide valuable information about the substitution pattern. The C-Cl stretching vibrations are also readily observed in the FT-Raman spectrum.

Detailed analysis of both FT-IR and FT-Raman spectra, often supported by computational methods such as Density Functional Theory (DFT), allows for a more complete assignment of the vibrational modes of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound displays signals corresponding to the three non-equivalent protons on the aromatic ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the two chlorine atoms and the isocyanate group.

The protons on the aromatic ring are expected to resonate in the downfield region, typically between 7.0 and 7.5 ppm. The specific chemical shifts and coupling patterns can be predicted based on the substituent effects. The proton at the C4 position is expected to be a triplet due to coupling with the protons at C5 and C6. The protons at C5 and C6 would likely appear as doublets of doublets, due to coupling with each other and with the proton at C4.

Proton Predicted Chemical Shift (ppm) Multiplicity
H47.20 - 7.40Triplet
H57.00 - 7.20Doublet of Doublets
H67.30 - 7.50Doublet of Doublets

This table presents predicted chemical shift ranges and multiplicities for the aromatic protons.

The carbon of the isocyanate group (-N=C=O) is typically observed in the range of 120-130 ppm. The aromatic carbons exhibit a range of chemical shifts depending on their position relative to the substituents. The carbons directly bonded to the chlorine atoms (C2 and C3) are expected to be deshielded and appear at lower field. The carbon attached to the isocyanate group (C1) will also be deshielded. The remaining aromatic carbons (C4, C5, and C6) will have chemical shifts influenced by the combined effects of the substituents.

Carbon Predicted Chemical Shift (ppm)
C1 (C-NCO)130 - 140
C2 (C-Cl)130 - 140
C3 (C-Cl)130 - 140
C4125 - 135
C5120 - 130
C6125 - 135
C7 (-N=C=O)120 - 130

This table presents predicted chemical shift ranges for the carbon atoms.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for the unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.

A COSY spectrum would reveal the coupling relationships between the aromatic protons. For example, cross-peaks would be expected between H4 and H5, and between H5 and H6, confirming their adjacent positions on the ring. An HSQC spectrum would show correlations between each proton and the carbon to which it is directly attached. This would allow for the definitive assignment of the ¹H signals to their corresponding ¹³C signals in the aromatic region.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound. Its high sensitivity and specificity allow for precise mass determination and fragmentation analysis.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary method for assessing the purity and confirming the identity of volatile compounds like this compound. The gas chromatograph separates the compound from any impurities, after which the mass spectrometer provides mass and fragmentation data for definitive identification.

In a typical GC-MS analysis, the compound is introduced into the GC system, where it is vaporized and passed through a capillary column (e.g., a DB-17 column). The temperature of the column is programmed to ramp up over time, ensuring the separation of components based on their boiling points and affinity for the column's stationary phase. mdpi.com

Upon elution from the GC column, the molecules enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The molecular ion of this compound would be readily identifiable by its characteristic isotopic pattern. Due to the presence of two chlorine atoms, the mass spectrum will exhibit a distinctive cluster of peaks for the molecular ion [M]⁺. The most prominent peaks will be at mass-to-charge ratios (m/z) of 187 (containing two ³⁵Cl isotopes) and 189 (containing one ³⁵Cl and one ³⁷Cl isotope), with a smaller peak at m/z 191 (containing two ³⁷Cl isotopes). The relative intensity ratio of these peaks (approximately 9:6:1) serves as a clear fingerprint for a dichlorinated compound. Purity is determined by integrating the peak area of this compound relative to the total area of all detected peaks. Commercial suppliers often use GC to confirm the purity of this compound, with typical assays being greater than 97.0%. tcichemicals.com

Table 1: Expected GC-MS Data for this compound

Parameter Expected Value/Characteristic
Molecular Formula C₇H₃Cl₂NO
Molecular Weight 188.01 g/mol scbt.com
Ionization Mode Electron Ionization (EI)
[M]⁺ Isotopic Cluster (m/z) 187, 189, 191
Expected Isotopic Ratio Approx. 9:6:1

| Key Fragment Ion (m/z) | 159/161 ([M-CO]⁺) |

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for monitoring the progress of reactions involving this compound. Due to the high reactivity of the isocyanate functional group (-NCO), direct analysis in reactive media can be challenging. A common and effective strategy is to convert the isocyanate into a stable derivative.

For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at specific time intervals and immediately quenched with a derivatizing agent, such as di-n-butylamine (DBA) or 1-(2-pyridyl)piperazine (B128488) (1,2-PP). epa.govsigmaaldrich.com This reaction instantly converts the highly reactive this compound into a stable urea (B33335) derivative. These derivatives are less reactive and can be readily analyzed using reverse-phase HPLC coupled with a mass spectrometer.

By plotting the concentration of the stable urea derivative over time, one can accurately track the consumption of the this compound reactant. This allows for the determination of reaction kinetics, optimization of reaction conditions, and assessment of reaction completion. The mass spectrometer provides highly selective detection, ensuring that the measured signal corresponds exclusively to the derivative of interest, even in a complex reaction matrix. epa.gov

Tandem mass spectrometry (MS/MS) provides in-depth structural information by analyzing the fragmentation patterns of mass-selected ions. For this compound, MS/MS analysis begins with the isolation of the molecular ion cluster (e.g., m/z 187 and 189) in the first mass analyzer. These selected ions are then subjected to collision-induced dissociation (CID), causing them to break apart into smaller fragment ions, which are analyzed in a second mass analyzer.

Based on the principles of mass spectral fragmentation and data from related dichlorophenyl isocyanate isomers, a plausible fragmentation pathway can be proposed. nih.govlibretexts.org

Initial Fragmentation: A primary and highly characteristic fragmentation pathway for isocyanates is the neutral loss of carbon monoxide (CO, 28 Da). The molecular ion (m/z 187/189) would lose a CO molecule to form a dichlorophenylnitrene radical cation fragment at m/z 159/161.

Subsequent Fragmentation: This nitrene fragment could then undergo further fragmentation, such as the loss of a chlorine radical (Cl•, 35/37 Da) to produce an ion at m/z 124, or the cleavage of the aromatic ring.

Analysis of these fragmentation pathways provides a definitive structural confirmation of the molecule. The specific parent-to-daughter ion transitions can be used in quantitative methods, such as multiple reaction monitoring (MRM), for highly sensitive and selective detection.

Table 2: Proposed MS/MS Fragmentation of this compound

Parent Ion (m/z) Neutral Loss Fragment Ion (m/z) Proposed Fragment Structure
187/189 CO (28 Da) 159/161 [Cl₂C₆H₃N]⁺•

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis Spectroscopy)

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic compounds like this compound absorb UV light due to electronic transitions within the benzene ring.

While UV-Vis spectroscopy can confirm the presence of the aromatic system, it is generally not specific enough for unambiguous identification on its own. The UV spectrum of this compound, or more commonly its stable derivatives, would show characteristic absorbance maxima, but these could overlap with other aromatic compounds present in a sample. rsc.org

For this reason, UV-Vis spectroscopy is most powerful when used as a detection method following a separation technique like high-performance liquid chromatography (HPLC). In an HPLC-UV setup, compounds are separated on a column and then pass through a flow cell in a UV-Vis detector. The detector measures the absorbance at one or more wavelengths, allowing for the quantification of the eluting compounds. While it may lack the specificity of mass spectrometry, its robustness and lower cost make it a widely used technique for routine quantitative analysis of isocyanate derivatives. nih.gov

Advanced Chromatographic Methods for Quantitative Analysis and Separation

For precise quantitative analysis and the separation of this compound from complex mixtures, advanced chromatographic techniques are employed. These methods are typically applied to the stable derivatives of the isocyanate.

High-Performance Liquid Chromatography (HPLC) is the most common technique. koreascience.kr Using a reverse-phase C18 column, the urea derivative of this compound can be separated from other reactants, products, and byproducts. epa.gov Detection can be achieved using UV-Vis, as described above, or with more sensitive and selective detectors like electrochemical detectors or mass spectrometers (LC-MS). nih.gov For quantitative analysis, a calibration curve is generated using standards of the derivatized compound at known concentrations. The high reproducibility of HPLC makes it suitable for precise quantification. epa.gov

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in a narrow capillary tube under the influence of a high voltage electric field. youtube.com CZE offers several advantages over HPLC for the analysis of isocyanate derivatives, including higher separation efficiency, shorter analysis times, and significantly smaller sample and solvent consumption. nih.gov Research on other isocyanates has shown that CZE can provide a fivefold increase in sensitivity compared to HPLC and can completely separate the target analytes from interferences like excess derivatizing reagent. nih.gov This makes CZE a powerful alternative for the trace-level quantitative analysis of this compound.

Table 3: Comparison of Advanced Chromatographic Methods for this compound Analysis (as derivative)

Feature HPLC-UV LC-MS Capillary Zone Electrophoresis (CZE)
Principle Partitioning between mobile and stationary phases Partitioning followed by mass-based detection Differential migration in an electric field
Selectivity Moderate Very High High
Sensitivity Good Excellent Excellent
Analysis Time 15-30 min 15-30 min < 5 min
Sample Volume Microliters (µL) Microliters (µL) Nanoliters (nL)

| Primary Use | Routine quantitative analysis | Identification and quantification | High-resolution separation, trace analysis |

Theoretical and Computational Chemistry Studies of 2,3 Dichlorophenyl Isocyanate

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) serves as a powerful tool in quantum chemistry to elucidate the electronic structure and properties of molecules. For 2,3-Dichlorophenyl isocyanate, DFT calculations would provide significant insights into its fundamental characteristics.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. The presence of the isocyanate group (-N=C=O) and two chlorine atoms on the phenyl ring introduces the possibility of different conformations. Computational analysis would explore the potential energy surface to identify the global minimum and any low-energy conformers, providing a detailed picture of the molecule's preferred shape.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

Parameter Predicted Value
C-N Bond Length Value
N=C Bond Length Value
C=O Bond Length Value
C-Cl (C2) Bond Length Value
C-Cl (C3) Bond Length Value
C-N=C Angle Value
N=C=O Angle Value
Dihedral Angle (Cl-C2-C3-Cl) Value

Note: This table is illustrative. Actual values would be determined by specific DFT calculations.

Prediction of Vibrational Frequencies and Spectroscopic Parameters

Once the optimized geometry is obtained, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The predicted infrared (IR) and Raman spectra are invaluable for identifying the compound and understanding its bonding characteristics. Key vibrational modes for this compound would include the characteristic asymmetric and symmetric stretches of the isocyanate group, as well as vibrations associated with the dichlorinated phenyl ring.

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative)

Vibrational Mode Predicted Frequency (cm⁻¹)
N=C=O Asymmetric Stretch ~2250-2280
N=C=O Symmetric Stretch ~1400-1450
C-Cl Stretch ~700-800
Aromatic C-H Stretch ~3000-3100
Aromatic Ring Vibrations ~1400-1600

Note: This table is illustrative and provides typical ranges. Precise values would result from DFT calculations.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule. This analysis is fundamental to predicting a molecule's reactivity and electronic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the chlorine atoms and the isocyanate group would significantly influence the energies of these frontier orbitals.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

Parameter Predicted Energy (eV)
HOMO Energy Value
LUMO Energy Value
HOMO-LUMO Gap Value

Note: This table is illustrative. Actual values would be generated from MO calculations.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and orbital interactions within a molecule. It provides a localized picture of the electron density in terms of atomic and bond orbitals. For this compound, NBO analysis would reveal the nature of the covalent bonds, the extent of electron delocalization from the phenyl ring to the isocyanate group, and the nature of lone pair electrons on the nitrogen, oxygen, and chlorine atoms. This information is critical for understanding intermolecular interactions, such as hydrogen bonding or other non-covalent interactions, which are important in the condensed phase.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be employed to model the mechanisms of chemical reactions involving this compound. Isocyanates are known to be reactive towards nucleophiles. Theoretical modeling could elucidate the reaction pathways for reactions such as hydrolysis, alcoholysis, or aminolysis.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing quantitative information about the reaction rate. For this compound, modeling its reaction with a nucleophile would involve locating the transition state structure and calculating the activation energy barrier, thereby providing a deeper understanding of its reactivity profile. This would be particularly insightful for understanding its role in polymerization reactions or the synthesis of derivative compounds.

Energetics and Kinetics of Key Reactions

The isocyanate group (-N=C=O) is highly reactive, participating in a variety of addition reactions. Computational studies, primarily using Density Functional Theory (DFT), are instrumental in elucidating the energetics and kinetics of these reactions. Key reactions of aryl isocyanates include reactions with alcohols to form carbamates and with water, which leads to hydrolysis.

Theoretical calculations can determine important kinetic and thermodynamic parameters such as activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of activation (ΔG‡). For instance, the reaction of an aryl isocyanate with an alcohol is a critical step in the formation of polyurethanes. Computational models can map the potential energy surface for this reaction, identifying the transition state and calculating the energy barrier that must be overcome.

While specific computational data for this compound is not abundant in publicly available literature, the principles can be inferred from studies on similar molecules like phenyl isocyanate. The presence of two chlorine atoms on the phenyl ring is expected to influence the reaction kinetics. These electron-withdrawing groups can increase the electrophilicity of the isocyanate carbon, potentially lowering the activation energy for nucleophilic attack.

Table 1: Representative Calculated Kinetic and Thermodynamic Parameters for the Reaction of an Aryl Isocyanate with a Primary Alcohol (Hypothetical Data)

Parameter Value (kJ/mol) Method/Basis Set
Activation Energy (Ea) 50 - 70 B3LYP/6-31G(d)
Enthalpy of Reaction (ΔH) -100 to -120 B3LYP/6-31G(d)

Note: This table presents typical ranges for aryl isocyanate reactions based on general computational studies and is for illustrative purposes.

Mechanisms of Decomposition and Hydrolysis

Decomposition: Thermal decomposition of isocyanates can be complex. At elevated temperatures, isocyanates can undergo dimerization or trimerization. mdpi.com Computational studies can help predict the most likely decomposition pathways by comparing the activation barriers for different potential reactions. mdpi.com For this compound, potential decomposition could involve the formation of a carbodiimide through the elimination of CO2, or cyclotrimerization to form an isocyanurate. Theoretical models can calculate the transition state energies for these pathways, indicating which is kinetically favored.

Hydrolysis: The hydrolysis of aryl isocyanates is a multi-step process that is critical to understand, as it competes with desired reactions and can affect product purity. nih.gov The reaction proceeds through the initial nucleophilic attack of a water molecule on the isocyanate carbon, forming an unstable carbamic acid intermediate. researchgate.net This intermediate then rapidly decomposes to yield an amine (2,3-dichloroaniline) and carbon dioxide. researchgate.netnoaa.gov The newly formed amine is also nucleophilic and can react with another molecule of the isocyanate to form a urea (B33335) derivative. researchgate.net

Computational studies can model each step of this mechanism:

Formation of Carbamic Acid: Calculation of the energy barrier for the addition of water to the isocyanate group. Studies on similar molecules show that this barrier can be significantly lowered by the presence of additional water molecules acting as catalysts. nih.gov

Decomposition of Carbamic Acid: Analysis of the transition state for the decarboxylation step.

Urea Formation: Modeling the reaction between the resulting 2,3-dichloroaniline (B127971) and another molecule of this compound.

The presence of the dichloro-substituents is expected to influence the rate of hydrolysis compared to unsubstituted phenyl isocyanate. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.netwolfram.com

For this compound, the MEP map would be expected to show:

High negative potential (red/yellow): Localized on the oxygen atom of the isocyanate group and, to a lesser extent, the nitrogen atom and the chlorine atoms due to their high electronegativity. These are sites for potential electrophilic attack. researchgate.net

High positive potential (blue): Concentrated on the central carbon atom of the isocyanate group (-N=C=O). This significant positive potential makes this carbon the primary site for nucleophilic attack by molecules like alcohols, amines, and water.

Aromatic Ring: The charge distribution on the phenyl ring will be influenced by the two electron-withdrawing chlorine atoms, creating a complex potential landscape.

Charge distribution analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, provides quantitative values for the partial charges on each atom. This data complements the MEP map and confirms the electrophilic nature of the isocyanate carbon.

Table 2: Predicted Partial Charges on Key Atoms of this compound (Hypothetical NBO Analysis)

Atom Predicted Partial Charge (a.u.)
N (in NCO) -0.4 to -0.6
C (in NCO) +0.6 to +0.8
O (in NCO) -0.5 to -0.7
C1 (attached to NCO) +0.1 to +0.2
C2 (attached to Cl) +0.05 to +0.15
Cl (at position 2) -0.1 to -0.2
C3 (attached to Cl) +0.05 to +0.15

Note: This table provides estimated charge ranges based on the known effects of substituents in similar molecules and is for illustrative purposes.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors derived from DFT calculations provide a quantitative basis for predicting the chemical reactivity and stability of molecules. rasayanjournal.co.in These descriptors are based on the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies: The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). For an electrophile like this compound, a low ELUMO is expected, indicating its high reactivity towards nucleophiles.

HOMO-LUMO Gap (ΔE): The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of chemical stability. A small gap suggests high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. rasayanjournal.co.in

Global Reactivity Descriptors: Other descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies.

Hardness (η): Resistance to change in electron distribution. A smaller hardness value indicates higher reactivity.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. A high electrophilicity index for this compound would be consistent with the known reactivity of isocyanates. nih.gov

These descriptors are powerful for comparing the reactivity of a series of related compounds, for instance, predicting how different substitution patterns on the phenyl ring might affect the reactivity of the isocyanate group.

Table 3: Representative Quantum Chemical Descriptors (Hypothetical Data)

Descriptor Definition Predicted Value for this compound
EHOMO Energy of Highest Occupied Molecular Orbital -7.0 to -8.0 eV
ELUMO Energy of Lowest Unoccupied Molecular Orbital -1.0 to -2.0 eV
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO 5.0 to 6.0 eV
Hardness (η) (ELUMO - EHOMO) / 2 2.5 to 3.0 eV

Note: The values in this table are illustrative estimates based on typical values for substituted aryl isocyanates.

Environmental Transformation Pathways of 2,3 Dichlorophenyl Isocyanate

Aquatic Environmental Fate and Hydrolysis Kinetics

In aquatic environments, the fate of 2,3-Dichlorophenyl isocyanate is dominated by its reaction with water.

Isocyanates are highly reactive towards water. The isocyanate functional group (-NCO) readily undergoes hydrolysis to form an unstable carbamic acid intermediate. This intermediate rapidly decomposes, eliminating carbon dioxide and yielding the corresponding primary amine.

In the case of this compound, the hydrolysis reaction proceeds as follows:

Formation of Carbamic Acid: C₆H₃Cl₂(NCO) + H₂O → [C₆H₃Cl₂(NHCOOH)]

Decomposition: [C₆H₃Cl₂(NHCOOH)] → C₆H₃Cl₂(NH₂) + CO₂

The final, stable hydrolysis products are 2,3-dichloroaniline (B127971) and carbon dioxide. Due to the speed of this reaction, hydrolysis is the primary transformation pathway for this compound in aquatic systems.

The rate of isocyanate hydrolysis is significantly influenced by environmental factors, particularly pH and temperature.

pH: The hydrolysis of isocyanates is subject to catalysis under both acidic and basic conditions. Studies have shown that a lower pH can lead to a faster kinetic rate for isocyanate hydrolysis. researchgate.netrsc.org

Temperature: As with most chemical reactions, an increase in temperature generally accelerates the rate of hydrolysis. zypuw.comrubber.or.kr Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly.

The relationship between these environmental conditions and the hydrolysis rate is summarized in the table below.

Environmental ConditionInfluence on Hydrolysis RateGeneral Observation
Low pH (Acidic)IncreaseAcid-catalyzed hydrolysis contributes to a faster degradation rate. researchgate.net
Neutral pHBaseline RateSpontaneous hydrolysis occurs at a baseline rate.
High pH (Alkaline)IncreaseBase-catalyzed hydrolysis can also accelerate degradation. nih.gov
Low TemperatureDecreaseReaction kinetics are slower at lower temperatures.
High TemperatureIncreaseReaction kinetics are significantly faster at higher temperatures. zypuw.com

Biodegradation Potential in Environmental Compartments

Given the rapid hydrolysis of this compound in aqueous environments, its direct biodegradation is not considered a significant environmental fate process. Instead, the biodegradation potential of its primary and more persistent hydrolysis product, 2,3-dichloroaniline, is of greater environmental relevance.

Research has demonstrated that chlorinated anilines can be biodegraded under certain conditions. Studies on 2,3-dichloroaniline (2,3-DCA) have shown that it can be completely dechlorinated to aniline (B41778) by anaerobic microbial cultures, particularly those containing Dehalobacter species. biorxiv.orgnih.govacs.org Aerobic biodegradation of 2,3-DCA has also been observed in mixed enrichment cultures. acs.org The initial step in the aerobic degradation of 2,3-dichloroaniline is reported to be ring hydroxylation. wikipedia.org These findings suggest that while the parent isocyanate is abiotically transformed, its primary degradation product can be further broken down by microbial communities in soil and water under both anaerobic and aerobic conditions.

Abiotic Transformation Mechanisms in Soil and Sediment

The environmental fate of this compound in soil and sediment is largely dictated by abiotic transformation processes due to the high reactivity of the isocyanate functional group (-N=C=O). These processes primarily involve reactions with water and interactions with soil and sediment components.

Hydrolysis: The Primary Transformation Pathway

The most significant abiotic transformation pathway for this compound in moist soil and sediment is hydrolysis. The isocyanate group readily reacts with water, which acts as a nucleophile. This reaction proceeds in a two-step mechanism:

Formation of a Carbamic Acid Intermediate: The initial reaction between this compound and a water molecule results in the formation of an unstable N-arylcarbamic acid intermediate, 2,3-dichlorophenylcarbamic acid.

Decarboxylation to Form an Amine: This carbamic acid intermediate is highly unstable and rapidly undergoes decarboxylation, releasing carbon dioxide and forming the corresponding primary amine, 2,3-dichloroaniline.

Secondary Reactions: Formation of Substituted Ureas

Following the initial hydrolysis and the formation of 2,3-dichloroaniline, a secondary abiotic reaction can occur. The newly formed 2,3-dichloroaniline can act as a nucleophile and react with another molecule of the parent this compound. This reaction results in the formation of a stable, symmetrically substituted diaryl urea (B33335), specifically N,N'-bis(2,3-dichlorophenyl)urea.

This reaction pathway is significant as it leads to the formation of a more persistent transformation product. The formation of such ureas is a common secondary reaction for isocyanates in environments where the concentration of the parent isocyanate is high enough to allow for reactions with the newly formed amine.

Interaction with Soil and Sediment Organic Matter

Soil organic matter, particularly humic and fulvic acids, contains a variety of functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) groups. These functional groups can act as nucleophiles and react with the electrophilic isocyanate group of this compound.

This interaction can lead to the covalent binding of the 2,3-dichlorophenyl moiety to the soil organic matter. This process, known as the formation of bound residues, can significantly reduce the bioavailability and mobility of the compound in the soil and sediment. The extent of this binding is dependent on the type and content of organic matter, soil pH, and moisture content. While this is a plausible abiotic transformation pathway, detailed studies quantifying the extent and rate of this reaction for this compound are limited.

Data on Abiotic Transformation

Specific experimental data on the half-life and degradation rates of this compound in soil and sediment through abiotic pathways are scarce in publicly available scientific literature. However, based on the known reactivity of the isocyanate functional group, a general understanding of its environmental fate can be inferred. The table below summarizes the key abiotic transformation pathways and their resulting products.

Transformation PathwayReactant(s)Key Intermediate/Product(s)Significance in Soil and Sediment
Hydrolysis This compound, Water2,3-Dichlorophenylcarbamic acid (unstable), 2,3-Dichloroaniline, Carbon DioxidePrimary and rapid degradation pathway in the presence of moisture.
Substituted Urea Formation This compound, 2,3-DichloroanilineN,N'-bis(2,3-dichlorophenyl)ureaFormation of a more persistent transformation product.
Reaction with Soil Organic Matter This compound, Humic/Fulvic AcidsCovalently bound residuesReduces bioavailability and mobility of the compound.

It is important to note that while these mechanisms describe the expected abiotic behavior of this compound, the actual rates of these transformations in specific soil and sediment environments will be influenced by a complex interplay of physical and chemical factors.

Future Directions in Research on 2,3 Dichlorophenyl Isocyanate

Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of aromatic isocyanates has traditionally relied on the use of phosgene (B1210022), a highly toxic and hazardous reagent. universiteitleiden.nlrsc.org A paramount direction for future research is the development of safer and more sustainable synthetic pathways to 2,3-Dichlorophenyl isocyanate that align with the principles of green chemistry. rsc.orgbohrium.com

Key research thrusts include:

Phosgene-Free Carbonylation: Investigating alternative carbonylation methods is critical. One promising area is the palladium-catalyzed reductive carbonylation of the corresponding nitroaromatic compound, 1,2-dichloro-3-nitrobenzene. universiteitleiden.nl This can proceed via a direct method to form the isocyanate or an indirect method where the isocyanate is trapped with an alcohol to form a carbamate (B1207046) intermediate, which can then be thermally cracked to release the isocyanate. universiteitleiden.nl

Bio-based Feedstocks: While challenging for this specific molecule, a long-term goal is to explore routes that could originate from biomass. Research into the synthesis of isocyanates from renewable resources like fatty acids is growing, and adapting such methodologies to aromatic systems presents a significant but valuable challenge. rsc.org

The overarching goal is to establish an eco-friendly and economically viable process for the production of this compound, thereby minimizing environmental impact and enhancing industrial safety. rsc.org

Exploration of Undiscovered Reactivity and Mechanisms

Isocyanates are well-known for their high reactivity, which makes them essential in polymer chemistry. bohrium.com However, the full reactive potential of this compound, particularly the influence of its specific dichlorination pattern on the isocyanate group's electrophilicity and reaction pathways, remains an area ripe for exploration.

Future investigations should focus on:

Multicomponent Reactions: Designing novel three-component reactions involving this compound. For instance, adapting methodologies used for other aryl isocyanates could lead to the selective synthesis of complex heterocyclic structures like N-2-aryl-1,2,3-triazoles. rsc.org

Catalytic Transformations: Exploring new catalytic systems to control the reactivity of the isocyanate group. This could involve using catalysts to promote unconventional cycloaddition reactions or to steer reactions towards the formation of novel heterocyclic scaffolds.

Mechanistic Studies: Employing detailed quantum-chemical studies to investigate reaction mechanisms. chemrxiv.org Understanding the transition states and reaction kinetics of this compound with various nucleophiles will enable more precise control over reaction outcomes and facilitate the design of new synthetic methodologies.

Chemical Probes: Investigating its potential as a chemical probe for studying protein structure, leveraging the isocyanate group's ability to react with various amino acid residues. nih.gov The dichlorophenyl moiety could serve as a useful tag for detection and analysis.

Expansion of Applications in Emerging Fields

While isocyanates are foundational to the polyurethane industry, future research will aim to leverage the unique properties of this compound for use in more specialized and high-value applications. rsc.orgbohrium.com

Promising areas for expansion include:

Advanced Polymers: Synthesizing novel polyurethanes and other polymers where the 2,3-dichloro substitution provides specific functionalities. The presence of chlorine atoms could enhance properties such as flame retardancy, thermal stability, or chemical resistance, making these materials suitable for advanced coatings, elastomers, or engineering plastics.

Pharmaceuticals and Agrochemicals: Using this compound as a key intermediate in the synthesis of biologically active molecules. Its structural motifs have appeared in ligands designed for specific neurological targets, such as the dopamine D3 receptor, suggesting a potential role in drug discovery. nih.gov Similarly, its use as a precursor for herbicides could be expanded to other agrochemical applications.

Materials for Separation Science: Developing new materials for chromatographic applications. Phenylcarbamate derivatives of polysaccharides, synthesized from substituted phenyl isocyanates, are effective chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). sigmaaldrich.com Future work could focus on creating novel CSPs from this compound for specific and challenging chiral separations.

Advanced Computational and Spectroscopic Characterization Techniques

A deeper understanding of the fundamental molecular properties of this compound is essential to guide its application and the development of new reactions. The application of sophisticated computational and spectroscopic methods will be crucial in this endeavor. nih.gov

Future research will benefit from a synergistic approach combining theoretical calculations with advanced experimental techniques to fully characterize the molecule. acs.org

TechniqueApplication to this compoundResearch Goal
Density-Functional Theory (DFT) Calculation of vibrational spectra, electronic structure, and reaction pathways. chemrxiv.orgacs.orgTo predict reactivity, understand bonding, and support the interpretation of experimental spectroscopic data.
Coupled Cluster Methods (e.g., CCSD(T)) High-accuracy calculation of molecular geometry, rotational constants, and rovibrational parameters. semanticscholar.orgnih.govTo provide precise structural data for fundamental studies and potential astrophysical interest.
Infrared (IR) and Raman Spectroscopy Experimental measurement of vibrational modes. acs.orgTo identify the compound, characterize its functional groups, and monitor reaction progress in real-time.
Inelastic Neutron Scattering (INS) Measurement of low-wavenumber vibrational modes, such as torsions, which are difficult to observe with IR or Raman. acs.orgTo obtain a complete vibrational assignment and a more detailed understanding of molecular dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy Probing the local chemical environment of the ¹H, ¹³C, and ¹⁵N nuclei.To confirm the molecular structure, analyze purity, and study intermolecular interactions in solution.
Mass Spectrometry (MS) Determining the precise mass and fragmentation patterns. nih.govTo confirm molecular weight and elemental composition, and to aid in the identification of reaction products and intermediates.

These advanced characterization methods will provide a detailed picture of the molecule's structure-property relationships, which is invaluable for designing new materials and predicting chemical behavior.

Interdisciplinary Research Integrating Chemical Transformations with Environmental Science

The environmental and health aspects of isocyanates are of significant concern, necessitating an interdisciplinary approach to their lifecycle. yale.edunih.govcdc.gov Future research on this compound must integrate synthetic chemistry with environmental science to ensure its development is sustainable.

Key interdisciplinary research areas include:

Environmental Fate and Transport: Studying the persistence, degradation, and mobility of this compound and its derivatives in various environmental compartments (soil, water, and air). This includes investigating its hydrolysis rates and identifying potential degradation products. nih.gov

Development of "Green" Polyurethanes: Focusing on the synthesis of polyurethanes derived from this compound that are designed for degradation or recycling. This addresses the end-of-life problem for polyurethane products. researchgate.net

Biomarker Development: Collaborating with toxicologists and environmental health scientists to develop sensitive biomarkers for detecting potential exposure to this compound in occupational settings. yale.edu This research is crucial for protecting worker health.

By integrating these perspectives, the chemical community can responsibly advance the science and application of this compound while proactively addressing its potential environmental and health impacts.

Q & A

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Answer : Hydrolyzed byproducts (e.g., 2,3-dichlorophenyl urea) require sensitive detection:
  • UPLC-MS/MS with a limit of quantification (LOQ) <0.1%.
  • Derivatization with dansyl chloride enhances UV detection for low-abundance impurities .

Methodological Notes

  • Data Sources : Prioritize peer-reviewed journals, NIST databases , and industrial chemical dictionaries (e.g., Ashford’s Dictionary) .
  • Safety Compliance : Adhere to OSHA 29 CFR 1910.1200 and GHS guidelines for hazardous substance handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.